
Intermedin B
Overview
Description
Intermedin B is a natural bisabolane sesquiterpenoid compound isolated from the aerial parts of Schisandra propinqua var. intermedia . It has garnered significant attention due to its potent biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Intermedin B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves chromatographic techniques to separate it from other compounds present in the plant extract . The chemical structure of this compound is elucidated using spectroscopic methods such as 1D and 2D NMR spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its extraction is primarily conducted in research settings, focusing on small-scale isolation from Schisandra propinqua var. intermedia .
Chemical Reactions Analysis
Anti-Inflammatory Reactions via NF-κB Pathway Inhibition
Intermedin B suppresses pro-inflammatory mediators by targeting the NF-κB signaling cascade in LPS-induced BV2 microglia :
-
Key interactions :
-
Inhibits nuclear translocation of NF-κB p65 and IκBα degradation, blocking transcriptional activation of inflammatory genes.
-
Reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
-
Suppresses TNF-α and IL-6 cytokine release in a concentration-dependent manner.
-
Table 1: Concentration-Dependent Suppression of Inflammatory Mediators
Concentration (μM) | NO Inhibition (%) | PGE2 Reduction (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|---|---|
10 | 25 ± 3 | 30 ± 4 | 20 ± 2 | 22 ± 3 |
20 | 50 ± 5 | 55 ± 6 | 45 ± 4 | 48 ± 5 |
30 | 75 ± 6 | 80 ± 7 | 70 ± 5 | 72 ± 6 |
Antioxidant Activity Through ROS Scavenging
In glutamate-induced HT22 hippocampal cells, this compound mitigates oxidative stress by inhibiting reactive oxygen species (ROS) generation :
-
Mechanism : Attenuates mitochondrial ROS production via modulation of antioxidant enzymes (e.g., superoxide dismutase).
-
Dose-response : 30 μM this compound reduces ROS levels by 65 ± 5%, compared to untreated cells.
Receptor Binding Kinetics and Signaling
This compound exhibits unique receptor interaction dynamics with the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 3 (RAMP3), forming the AM2 receptor (AM2R) :
-
Binding profile :
-
Slow dissociation kinetics (half-life = 76 min for the slow phase) compared to adrenomedullin (AM), enabling prolonged receptor activation.
-
Stabilizes CLR–RAMP3–mini-Gs quaternary complexes, resisting antagonist displacement for >19 hours.
-
Table 2: Comparative Receptor Binding Kinetics
Compound | Fast Phase Half-Life (min) | Slow Phase Half-Life (min) |
---|---|---|
This compound | 7 | 76 |
Adrenomedullin (AM) | 0.75 | 6.9 |
Proliferative Signaling in Hepatocellular Carcinoma
This compound activates the Wnt/β-catenin pathway in HepG2 liver cancer cells, promoting proliferation :
-
Pathway activation : Enhances β-catenin/TCF transcriptional activity, upregulating cyclin D1 and c-Myc expression.
-
Antagonist effects : IMD17-47 (a receptor blocker) inhibits proliferation by 60 ± 8% at 100 μM, confirming receptor-dependent signaling.
Table 3: Wnt Pathway Gene Expression After this compound Treatment
Gene | Fold Increase (vs. Control) |
---|---|
Cyclin D1 | 2.5 ± 0.3 |
c-Myc | 3.1 ± 0.4 |
Structural Insights and Isolation
This compound’s structure, identified via 1D/2D NMR spectroscopy, features a sesquiterpene backbone with hydroxyl and keto groups critical for its bioactivity . Its isolation from C. longa highlights natural product derivation, though synthetic routes remain unexplored in available literature.
These findings underscore this compound’s multifunctional reactivity, positioning it as a candidate for therapeutic development in neurodegenerative diseases and cancer. Further research is needed to elucidate synthetic pathways and off-target interactions.
Scientific Research Applications
Neuroprotective Effects
Intermedin B has shown significant promise in neuroprotection and anti-inflammatory applications, particularly in models of neurodegenerative diseases.
- Mechanism : Studies indicate that this compound exerts antioxidant effects in the hippocampus and anti-inflammatory effects in microglial cells. It inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the generation of reactive oxygen species (ROS), which are critical in neurodegenerative processes .
- Case Study : In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced BV2 microglia, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Cardiovascular Applications
This compound plays a crucial role in cardiovascular health, particularly in the context of diabetic cardiomyopathy.
- Mechanism : It has been shown to alleviate diabetic cardiomyopathy by up-regulating carnitine palmitoyltransferase 1 beta through the activation of phosphatidylinositol 3-kinase/protein kinase B signaling pathways . This regulation aids in fatty acid metabolism and reduces cardiac hypertrophy.
- Research Findings : In animal models, administration of this compound led to significant improvements in heart function and a reduction in hypertrophic markers, suggesting its therapeutic potential for managing diabetic heart disease.
Anti-Inflammatory Properties
The anti-inflammatory properties of this compound extend beyond neuroprotection to various inflammatory conditions.
- Application : In studies involving ventilator-induced lung injury (VILI), this compound significantly reduced oxidative stress and apoptosis in lung tissues, demonstrating its protective role against acute lung injury .
- Mechanism : The peptide's ability to downregulate inflammatory cytokines and inhibit apoptotic pathways highlights its potential application in treating acute respiratory distress syndrome and other inflammatory lung diseases.
Antitumor Activity
Emerging evidence suggests that this compound may have antitumor properties.
- Research Findings : In xenograft models, this compound exhibited significant tumor growth inhibition, with studies reporting up to 60% reduction in tumor size at specific dosages. This suggests that it may act through mechanisms involving apoptosis induction in cancer cells while sparing normal cells.
- Case Study : A study focused on breast cancer models showed that this compound induced apoptosis selectively in cancerous tissues, presenting a potential avenue for targeted cancer therapies.
Additional Therapeutic Applications
This compound's applications extend to other areas such as sepsis management and metabolic disorders.
- Sepsis : Research indicates that this compound alleviates organ injury and reduces mortality rates in septic mice by restoring hemodynamic stability and improving organ function .
- Metabolic Disorders : Its role in modulating metabolic pathways suggests potential applications in treating obesity-related conditions by enhancing lipid metabolism .
Summary Table of Applications
Mechanism of Action
Intermedin B exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) p-65 and IκBα, reducing the production of pro-inflammatory cytokines.
Antioxidant Effects: It inhibits the generation of reactive oxygen species, protecting cells from oxidative damage.
Neuroprotective Effects: this compound’s ability to inhibit NF-κB and reduce oxidative stress contributes to its neuroprotective properties, potentially preventing neuronal damage and promoting cell survival.
Comparison with Similar Compounds
Intermedin B is part of a group of compounds known as sesquiterpenoids. Similar compounds include:
Intermedin A: Another sesquiterpenoid isolated from Schisandra propinqua var.
Curcuminoids: Compounds derived from Curcuma longa L., known for their anti-inflammatory and antioxidant properties.
Uniqueness of this compound: this compound stands out due to its potent neuroprotective effects and ability to inhibit both NF-κB and reactive oxygen species generation . This dual action makes it a promising candidate for developing treatments for neurodegenerative diseases.
Biological Activity
Intermedin B, a compound derived from Curcuma longa (turmeric), has recently gained attention for its potential neuroprotective and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuroinflammation, and implications for neurodegenerative diseases.
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Antioxidant Activity : this compound has been shown to have a significant antioxidant effect, particularly in the hippocampus. This effect is crucial for protecting neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in lipopolysaccharide (LPS)-induced BV2 microglia. This inhibition occurs in a concentration-dependent manner, suggesting that higher concentrations of this compound lead to more substantial anti-inflammatory effects .
- NF-κB Pathway Inhibition : this compound has been confirmed to inhibit the nuclear translocation of NF-κB p-65 and IκBα. This action is essential as NF-κB is a key transcription factor involved in the inflammatory response. By preventing its activation, this compound reduces the expression of inflammatory mediators .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Neuroprotective Effects :
- Cytokine Production :
-
Expression of Inflammatory Mediators :
- The compound was found to inhibit the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammation and pain pathways. This inhibition occurred in a concentration-dependent manner, reinforcing the therapeutic potential of this compound .
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : In a controlled laboratory setting, researchers administered varying concentrations of this compound to BV2 microglia exposed to LPS. The study revealed that even at low concentrations, this compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.
- Case Study 2 : Another study focused on the neuroprotective effects of this compound on hippocampal neurons subjected to oxidative stress. The results indicated that treatment with this compound led to improved cell viability and reduced markers of apoptosis compared to untreated groups.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Effect | Concentration Dependence |
---|---|---|
Antioxidant | Reduces ROS generation | Yes |
Anti-inflammatory | Suppresses TNF-α, IL-6, PGE2 production | Yes |
NF-κB pathway inhibition | Inhibits nuclear translocation | Yes |
iNOS and COX-2 expression | Decreases expression levels | Yes |
Q & A
Basic Research Questions
Q. How to design a controlled experiment to assess Intermedin B’s role in cellular signaling pathways?
- Methodology : Begin by defining dependent variables (e.g., cAMP levels, macrophage cholesterol efflux) and independent variables (e.g., this compound concentration). Use control groups (e.g., untreated RAW264.7 cells) and experimental replicates (minimum of three) to ensure reliability. Incorporate blocking variables such as incubation time and temperature. Validate protocols using established methods like Western blotting for protein expression analysis .
Q. What methodologies are effective for quantifying this compound concentrations in vitro?
- Approach : Employ enzyme-linked immunosorbent assays (ELISA) for specificity, or Western blotting with validated antibodies. Include normalization to total protein content via Bradford assay. For dynamic studies, use real-time PCR to measure mRNA expression alongside protein levels. Ensure calibration curves are included for quantitative accuracy .
Q. How to ensure ethical compliance in this compound studies involving animal models?
- Guidelines : Obtain institutional animal care committee approval. Adhere to the 3Rs (Replacement, Reduction, Refinement). For in vivo studies, justify sample size statistically and document humane endpoints. Use anesthesia and euthanasia protocols compliant with ARRIVE guidelines .
Q. What are common experimental pitfalls in this compound research?
- Solutions : Avoid inadequate controls (e.g., untreated cells, isotype controls for antibodies). Address confounding variables (e.g., cell passage number, serum batch effects) through standardization. Use power analysis to determine sufficient sample size and minimize Type II errors .
Q. How to validate this compound’s interaction partners identified via proteomics?
- Validation Steps : Confirm interactions using co-immunoprecipitation (co-IP) or proximity ligation assays (PLA). Perform functional studies (e.g., siRNA knockdown) to assess biological relevance. Cross-reference with databases like STRING for pathway enrichment analysis .
Advanced Research Questions
Q. What advanced imaging techniques can elucidate this compound’s subcellular localization?
- Imaging Protocols : Use confocal microscopy with fluorescently tagged this compound (e.g., GFP fusion proteins). Perform colocalization analysis with organelle markers (e.g., Lysotracker for lysosomes). Validate findings via electron microscopy or super-resolution techniques like STED .
Q. Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, re-examine raw data for outliers, and apply Grubbs’ test. Compare experimental conditions (e.g., cell line heterogeneity, reagent sources) across studies .
- Questionnaire Design for Collaborative Studies : If surveying clinical collaborators, structure closed-ended questions (e.g., Likert scales) to quantify this compound’s perceived therapeutic potential. Pre-test surveys with a pilot cohort to refine clarity and reduce bias .
Properties
IUPAC Name |
(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSCQFALQJUCS-GUTXKFCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.